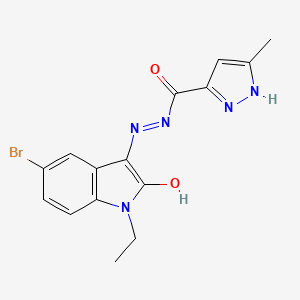![molecular formula C21H26FN3O3S B6136373 N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide, also known as FMPA, is a compound that has been extensively studied for its potential applications in scientific research. FMPA is a piperazine derivative that has shown promising results in various studies, making it an attractive candidate for further investigation.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide involves the inhibition of the proteasome, which leads to the accumulation of intracellular proteins and ultimately induces apoptosis in cancer cells. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to play a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This leads to the accumulation of intracellular proteins, which triggers the apoptotic pathway. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to play a role in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high purity and stability. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide is also relatively easy to synthesize, making it an attractive candidate for further investigation. However, N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the investigation of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide. One potential direction is the further investigation of its potential as a cancer therapy. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has shown promising results in preclinical studies, and further investigation is needed to determine its potential as a clinical therapy. Another potential direction is the investigation of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has shown promising results in preclinical studies, and further investigation is needed to determine its potential as a clinical therapy. Additionally, further modifications to the synthesis method of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide may lead to improved yields and purity, making it an even more attractive candidate for scientific research.
合成方法
The synthesis of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide involves the reaction of 4-fluoroacetophenone with mesitylsulfonyl chloride to form 4-(mesitylsulfonyl)-4'-fluoroacetophenone. This intermediate is then reacted with piperazine to form N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide. The synthesis method of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has been extensively studied, and various modifications have been made to optimize the yield and purity of the compound.
科学研究应用
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has been used in various scientific research studies, including the investigation of its potential as a cancer therapy. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-15-12-16(2)21(17(3)13-15)29(27,28)25-10-8-24(9-11-25)14-20(26)23-19-6-4-18(22)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEUPFHIGITHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)
![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B6136332.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B6136343.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)
